molecular formula C13H11F6NO2S B14481275 Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- CAS No. 65093-93-8

Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-

Katalognummer: B14481275
CAS-Nummer: 65093-93-8
Molekulargewicht: 359.29 g/mol
InChI-Schlüssel: ZHKHFMFKTIJRIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is a heterocyclic organic compound. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. This particular thiazole derivative is characterized by its unique structure, which includes a five-membered ring containing sulfur and nitrogen atoms, along with various substituents that contribute to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves several well-established methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Reaction conditions are optimized to ensure high efficiency and purity of the final product .

Wirkmechanismus

The mechanism of action of thiazole derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit receptor binding, and interfere with cellular processes. The specific mechanism depends on the structure of the thiazole derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

65093-93-8

Molekularformel

C13H11F6NO2S

Molekulargewicht

359.29 g/mol

IUPAC-Name

5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C13H11F6NO2S/c1-21-13(22-2)10(11(14,15)16,12(17,18)19)20-9(23-13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI-Schlüssel

ZHKHFMFKTIJRIN-UHFFFAOYSA-N

Kanonische SMILES

COC1(C(N=C(S1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.